4-(2,4-Dichlorophenyl)piperidine

Physicochemical profiling Lipophilicity ADME prediction

4-(2,4-Dichlorophenyl)piperidine (CAS 756771-71-8) is a 4-arylpiperidine building block with molecular formula C11H13Cl2N and molecular weight 230.13 g/mol, featuring a piperidine ring substituted at the 4-position with a 2,4-dichlorophenyl group. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting cannabinoid CB1 receptor antagonists (e.g., the rimonabant/SR141716 chemotype) and other phenylpiperidine-based bioactive scaffolds.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13
CAS No. 756771-71-8
Cat. No. B2565367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)piperidine
CAS756771-71-8
Molecular FormulaC11H13Cl2N
Molecular Weight230.13
Structural Identifiers
SMILESC1CNCCC1C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
InChIKeyKHZMXNYGPDDEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dichlorophenyl)piperidine (CAS 756771-71-8): What Procurement Teams Need to Know Before Sourcing This Phenylpiperidine Building Block


4-(2,4-Dichlorophenyl)piperidine (CAS 756771-71-8) is a 4-arylpiperidine building block with molecular formula C11H13Cl2N and molecular weight 230.13 g/mol, featuring a piperidine ring substituted at the 4-position with a 2,4-dichlorophenyl group [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting cannabinoid CB1 receptor antagonists (e.g., the rimonabant/SR141716 chemotype) and other phenylpiperidine-based bioactive scaffolds [2]. Its computed XLogP3-AA of 3.3 and topological polar surface area of 12 Ų place it in a distinct physicochemical space relative to its regioisomeric dichlorophenylpiperidine analogs, a factor directly relevant to derivatization strategy and downstream ADME optimization [1].

Why 4-(2,4-Dichlorophenyl)piperidine Cannot Be Interchanged with Other Dichlorophenylpiperidine Isomers in Medicinal Chemistry Programs


The 2,4-dichloro substitution pattern on the phenyl ring is not a trivial structural variation. In the well-characterized CB1 antagonist pharmacophore (e.g., SR141716/rimonabant series), the 2,4-dichlorophenyl moiety participates in specific hydrophobic and steric interactions within the receptor binding pocket that are exquisitely sensitive to chlorine position [1]. Replacement with the 3,4-dichlorophenyl isomer, for instance, redirects pharmacological selectivity — the 3,4-dichlorophenylpiperidine derivative 7e shows preferential dopamine transporter (DAT) affinity (Ki = 0.125 µM) rather than CB1 activity [2]. Even within the same dichlorophenylpiperidine scaffold, moving chlorine atoms from the 2,4- to the 3,5-positions alters the computed LogP by approximately 0.16 units (3.46 vs. 3.30), which propagates into differential pharmacokinetic behavior of downstream lead compounds . Generic substitution therefore risks both target engagement failure and unpredictable ADME outcomes.

Quantitative Differentiators for 4-(2,4-Dichlorophenyl)piperidine (CAS 756771-71-8): Head-to-Head Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 3.30 vs. 2.7 for the Monochloro Analog and 3.46 for the 3,5-Dichloro Isomer

The target compound 4-(2,4-dichlorophenyl)piperidine has a computed XLogP3-AA of 3.30 [1]. This value is 0.60 log units higher than the monochloro analog 4-(4-chlorophenyl)piperidine (XLogP = 2.70) , confirming the expected lipophilicity increase from the second chlorine substituent. Compared to the 3,5-dichloro regioisomer 4-(3,5-dichlorophenyl)piperidine (LogP = 3.46) , the 2,4-substitution pattern yields a 0.16 log unit lower lipophilicity, demonstrating that chlorine position — not merely chlorine count — governs this critical drug-likeness parameter. All three compounds share identical molecular formula (C11H13Cl2N, MW 230.13) and TPSA (~12 Ų), isolating the substitution pattern as the sole variable driving the logP differential.

Physicochemical profiling Lipophilicity ADME prediction Scaffold optimization

Substitution Pattern Determines Pharmacological Trajectory: CB1 Antagonism (2,4-Dichloro) vs. DAT Inhibition (3,4-Dichloro)

Derivatives built on the 4-(2,4-dichlorophenyl)piperidine scaffold have been optimized as CB1 cannabinoid receptor antagonists, with the clinical candidate rimonabant (SR141716A) representing the most advanced molecule from this chemotype, exhibiting a CB1 Ki of 1.8 nM [1]. In contrast, the 3,4-dichlorophenylpiperidine scaffold produces monoamine transporter ligands: derivative 7e bearing the 3,4-dichlorophenyl group shows DAT Ki = 0.125 µM with a DAT/SERT selectivity ratio of 6.68 [2]. The 2,4-dichloro pattern thus channels derivatization toward cannabinoid pharmacology, while the 3,4-dichloro pattern directs activity toward aminergic transporters — a bifurcation rooted in differential steric accommodation within the respective target binding sites.

Cannabinoid receptor CB1 antagonist Dopamine transporter Structure-activity relationship

Dihydroorotase Enzyme Inhibition: Quantitative Nuisance Activity Differentiating the Free Base from Biologically Silent Analogs

In a dihydroorotase inhibition assay using enzyme from mouse Ehrlich ascites cells at pH 7.37, 4-(2,4-dichlorophenyl)piperidine produced an IC50 of 1.80 × 10⁵ nM (180 µM) at a test concentration of 10 µM [1]. This weak inhibitory signal, while not pharmacologically relevant at typical screening concentrations, is structurally informative: the free piperidine NH may interact with the enzyme's active-site zinc or catalytic residues, whereas N-substituted derivatives or positional isomers (e.g., 2-(2,4-dichlorophenyl)piperidine) may exhibit differential enzyme interaction profiles due to altered amine accessibility. No IC50 data for comparator phenylpiperidine isomers in the same assay system were identified in public databases.

Off-target profiling Dihydroorotase Enzyme inhibition Pyrimidine biosynthesis

Computed Hydrogen Bond Donor Count of 1: Differentiating the Free Piperidine NH from Quaternary and N-Substituted Analogs

4-(2,4-Dichlorophenyl)piperidine possesses exactly 1 hydrogen bond donor (HBD) and 1 hydrogen bond acceptor (HBA), as computed by Cactvs and recorded in PubChem [1]. This HBD profile distinguishes the free base from its hydrochloride salt (CAS 82211-96-9), which adds a third chlorine and alters the HBD count through protonation, and from N-alkylated or N-acylated derivatives that reduce HBD to zero . For CNS drug design, a HBD count of 0–1 is associated with improved blood-brain barrier permeability (median HBD = 0 for CNS drugs vs. 2 for peripheral drugs), positioning the 2,4-dichlorophenylpiperidine free base favorably as a CNS-optimized intermediate compared to more polar heterocyclic building blocks [2].

Hydrogen bonding Drug-likeness Solubility prediction CNS multiparameter optimization

Commercial Availability and Purity Benchmarking: 95% Minimum Purity with Ambient Storage Stability

Across multiple reputable suppliers, 4-(2,4-dichlorophenyl)piperidine is consistently specified at ≥95% purity (CAS 756771-71-8, free base) with long-term storage recommended at cool, dry ambient conditions . In contrast, the 3,5-dichloro isomer 4-(3,5-dichlorophenyl)piperidine (CAS 475653-05-5) is commercially available at 98% purity from select vendors and requires 2–8°C refrigerated storage with protection from light . The 4-(2,3-dichlorophenyl)piperidine isomer (CAS 187835-01-4) is typically offered at 95% purity but with less widespread availability . This procurement landscape means the 2,4-isomer offers the most straightforward supply chain with the fewest special handling requirements among the dichlorophenylpiperidine isomers, while the 3,5-isomer provides a higher purity ceiling for applications requiring tighter specification control.

Chemical procurement Purity specification Storage stability Supply chain

Rotatable Bond Count of 1: Conformational Restriction Differentiator for Scaffold Rigidity in Fragment-Based Design

4-(2,4-Dichlorophenyl)piperidine has a computed rotatable bond count of 1 [1], corresponding to the single C–C bond connecting the piperidine ring to the 2,4-dichlorophenyl group. This contrasts with the positional isomer 2-(2,4-dichlorophenyl)piperidine (CAS 383128-24-3), which also has 1 rotatable bond but places the phenyl-piperidine linkage at the 2-position, altering the spatial relationship between the basic amine and the aromatic ring [2]. The 4-substituted analog presents the piperidine NH3+ center and the dichlorophenyl ring in a linear, para-like geometry, while the 2-substituted analog introduces an angular relationship — a conformational distinction that can be exploited in fragment-based design where defined vector relationships between pharmacophoric elements are critical for target engagement .

Conformational restriction Fragment-based drug discovery Ligand efficiency Scaffold rigidity

When to Prioritize 4-(2,4-Dichlorophenyl)piperidine (CAS 756771-71-8) Over Alternative Phenylpiperidine Isomers: Evidence-Based Application Scenarios


Cannabinoid CB1 Receptor Antagonist Lead Optimization Programs

For medicinal chemistry teams developing CB1 antagonists or inverse agonists, 4-(2,4-dichlorophenyl)piperidine provides the core scaffold validated by rimonabant (SR141716A, CB1 Ki = 1.8 nM) [1]. The 2,4-dichloro substitution pattern is essential for the hydrophobic interactions with the CB1 binding pocket that differentiate this chemotype from CB2-selective or dual CB1/CB2 ligands. Procurement of the free base (rather than pre-formed hydrochloride) enables direct N-functionalization via the single HBD, facilitating parallel library synthesis of 3-carboxamide analogs. Programs targeting cannabinoid receptors should not substitute the 3,4-dichloro or 3,5-dichloro isomers, as these patterns redirect pharmacological activity toward monoamine transporters or alter lipophilicity beyond the optimal CB1 range .

CNS-Penetrant Fragment Library Construction Requiring Low HBD Count Building Blocks

The compound's computed property profile — HBD = 1, HBA = 1, TPSA = 12 Ų, XLogP3 = 3.30 — places it within the favorable CNS MPO (Multiparameter Optimization) space [1]. With a rotatable bond count of 1, it offers sufficient conformational restriction to serve as a rigid fragment core while retaining adequate lipophilicity for blood-brain barrier penetration. Fragment-based drug discovery groups assembling CNS-focused libraries should prioritize this scaffold over more polar heterocyclic building blocks (e.g., piperazines with additional HBA capacity) and over the monochloro analog 4-(4-chlorophenyl)piperidine (XLogP = 2.70), whose lower lipophilicity may reduce CNS exposure for neutral lead series .

High-Throughput Parallel Synthesis Workflows Requiring Ambient-Stable Intermediates

With a minimum purity specification of 95% and storage at ambient temperature in a cool, dry environment, 4-(2,4-dichlorophenyl)piperidine is compatible with automated liquid-handling and parallel synthesis platforms that operate at room temperature [1]. This logistical profile contrasts with the 3,5-dichloro isomer, which requires 2–8°C refrigerated storage with light protection — adding cold-chain complexity and risking compound degradation during extended automated synthesis runs . Procurement for high-throughput medicinal chemistry should factor in this handling advantage, particularly when the synthetic sequence involves multiple days of reagent staging at ambient conditions.

Negative Control Selection for Dihydroorotase/Pyrimidine Biosynthesis Assays

The compound's weak dihydroorotase inhibitory activity (IC50 = 180 µM) establishes it as a suitable negative control or inactive baseline compound for enzymatic assays in the pyrimidine biosynthesis pathway [1]. At concentrations below 10 µM, negligible enzyme inhibition is expected, making the compound a candidate for use as a vehicle control or inactive comparator in cell-based proliferation assays where pyrimidine metabolism is monitored. This application leverages the BindingDB-characterized biochemical profile and is specific to the free base form.

Quote Request

Request a Quote for 4-(2,4-Dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.